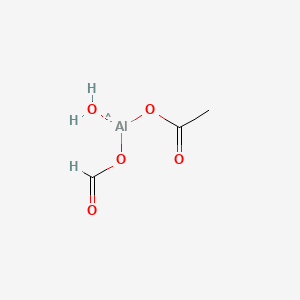
Aluminum formoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum formoacetate: is an inorganic compound with the chemical formula C3H5AlO5 . It appears as a colorless crystalline solid or white powder and is soluble in water and alcohols. This compound is known for its hygroscopic nature and decomposes at high temperatures. This compound is primarily used as a chemical reagent and in the preparation of aluminum-based catalysts and nanomaterials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum formoacetate can be synthesized by reacting formic acid with aluminum salts. One common method involves the reaction of formic acid with aluminum hydroxide or aluminum nitrate. The reaction typically occurs under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting formic acid with aluminum hydroxide or aluminum nitrate in large reactors. The reaction mixture is then filtered, and the product is purified through recrystallization. The final product is dried and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum formoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and carbon dioxide.
Reduction: It can be reduced to form aluminum metal and formic acid.
Substitution: It can undergo substitution reactions with other carboxylic acids to form different aluminum carboxylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Other carboxylic acids, such as acetic acid, are used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxide and carbon dioxide.
Reduction: Aluminum metal and formic acid.
Substitution: Different aluminum carboxylates, depending on the carboxylic acid used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Aluminum formoacetate is used as a precursor in the synthesis of alpha-alumina powders, which are essential in the production of ceramics and refractory materials. It is also used in the preparation of aluminum-based catalysts for various chemical reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of aluminum compounds on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: In the industrial sector, this compound is used in the production of aluminum-based nanomaterials, which have applications in electronics, coatings, and catalysis. It is also used in the preparation of aluminum foam composite structures, which are lightweight and have excellent mechanical properties .
Wirkmechanismus
The mechanism of action of aluminum formoacetate involves its ability to form stable complexes with various molecules. In chemical reactions, it acts as a catalyst by facilitating the formation of intermediate complexes that lower the activation energy of the reaction. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Aluminum acetate: Used as an astringent and antiseptic in medical applications.
Aluminum nitrate: Used in the production of aluminum salts and as a nitrating agent in organic synthesis.
Aluminum hydroxide: Used as an antacid and in the production of aluminum compounds.
Uniqueness: Aluminum formoacetate is unique due to its ability to form stable complexes with both organic and inorganic molecules. This property makes it valuable in various applications, including catalysis, material science, and biological research. Its versatility and stability set it apart from other aluminum compounds .
Eigenschaften
CAS-Nummer |
34202-30-7 |
|---|---|
Molekularformel |
C3H6AlO5 |
Molekulargewicht |
149.06 g/mol |
InChI |
InChI=1S/C2H4O2.CH2O2.Al.H2O/c1-2(3)4;2-1-3;;/h1H3,(H,3,4);1H,(H,2,3);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
QZMBJBRDDGXUKQ-UHFFFAOYSA-L |
SMILES |
CC(=O)O[Al]OC=O.O |
Kanonische SMILES |
CC(=O)O[Al]OC=O.O |
Key on ui other cas no. |
34202-30-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















